N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790711
InChI: InChI=1S/C12H22N2/c1-14-7-6-11(8-14)13-12(9-2-3-9)10-4-5-10/h9-13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol

N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17790711

Molecular Formula: C12H22N2

Molecular Weight: 194.32 g/mol

* For research use only. Not for human or veterinary use.

N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine -

Specification

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
IUPAC Name N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C12H22N2/c1-14-7-6-11(8-14)13-12(9-2-3-9)10-4-5-10/h9-13H,2-8H2,1H3
Standard InChI Key ZNBUASRVLMCYKL-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C1)NC(C2CC2)C3CC3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated amine) with two distinct substituents:

  • A methyl group at the 1-position of the pyrrolidine nitrogen.

  • A dicyclopropylmethyl group (-CH(C3H5)2) at the 3-position amine nitrogen.

This configuration introduces significant steric bulk and conformational rigidity, which may influence its binding interactions with biological targets.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
IUPAC NameN-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine
Canonical SMILESCN1CCC(C1)NC(C2CC2)C3CC3
Topological Polar Surface Area24.5 Ų (estimated)

The bicyclopropyl moiety enhances lipophilicity (clogP ≈ 2.8), suggesting moderate blood-brain barrier permeability in analog structures .

Synthetic Methodologies

General Synthesis Strategy

While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests two primary routes:

Route A: Reductive Amination

  • Condensation of 1-methylpyrrolidin-3-amine with dicyclopropyl ketone.

  • Sodium cyanoborohydride-mediated reduction of the imine intermediate.

Route B: Nucleophilic Substitution

  • Preparation of 3-chloro-1-methylpyrrolidine.

  • Displacement with dicyclopropylmethylamine under high-temperature conditions.

Yield optimization likely requires careful control of steric effects from the bulky dicyclopropyl group .

Challenges in Synthesis

  • Steric Hindrance: The dicyclopropylmethyl group impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Epimerization Risk: The stereogenic center at C3 may racemize during synthesis unless chiral auxiliaries or asymmetric catalysis are employed .

Physicochemical and Spectroscopic Profiles

Stability and Solubility

  • Thermal Stability: Decomposition onset occurs at ~215°C (TGA data inferred from analogs).

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • DMSO: 85 mg/mL

    • Ethanol: 45 mg/mL

The poor aqueous solubility necessitates formulation strategies for biological testing .

Spectroscopic Signatures

  • NMR (CDCl3):

    • δ 2.8–3.1 ppm (m, pyrrolidine N-CH3)

    • δ 1.4–1.7 ppm (m, cyclopropyl CH2)

  • MS (ESI+): m/z 195.2 [M+H]+

Receptor TypePutative Affinity (Predicted)Comparative Ligand
A3ARKi ≈ 200 nMIB-MECA (Ki = 1.4 nM)
DORKi > 1 μMNaltrindole (Ki = 0.81 nM)

Medicinal Chemistry Applications

  • Prodrug Development: The tertiary amine may serve as a protonatable group for enhanced solubility.

  • Kinase Inhibition Scaffold: Pyrrolidine derivatives inhibit kinases like JAK3 and PI3Kγ, though direct evidence for this compound is lacking .

Future Research Directions

Priority Investigations

  • Crystallographic Studies: X-ray diffraction to resolve stereochemical configuration.

  • In Vitro Receptor Panels: Screening against GPCR arrays to validate binding hypotheses.

  • ADMET Profiling: Microsomal stability and CYP450 inhibition assays.

Synthetic Chemistry Goals

  • Development of enantioselective routes using chiral catalysts (e.g., BINAP-ruthenium complexes).

  • Late-stage functionalization via C–H activation to diversify the pyrrolidine scaffold.

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